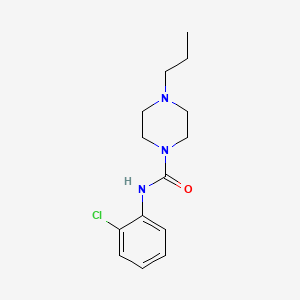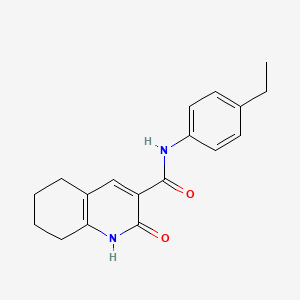
N-(2-chlorophenyl)-4-propyl-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-4-propyl-1-piperazinecarboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a piperazine derivative that has been found to exhibit various biological activities, including antipsychotic, anxiolytic, and analgesic effects.
Wirkmechanismus
The exact mechanism of action of N-(2-chlorophenyl)-4-propyl-1-piperazinecarboxamide is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the dopamine D2 receptor. This dual mechanism of action may contribute to its antipsychotic and anxiolytic effects. This compound has also been found to modulate the activity of the glutamate NMDA receptor, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In animal models, this compound has been shown to increase serotonin and dopamine release in certain brain regions, which may contribute to its antipsychotic and anxiolytic effects. This compound has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity. This may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-chlorophenyl)-4-propyl-1-piperazinecarboxamide in lab experiments is that it has been extensively studied and its effects are well-characterized. This makes it a useful tool for investigating the mechanisms of action of drugs that act on the same receptors. However, one limitation of using this compound is that it may not fully recapitulate the effects of endogenous neurotransmitters. Additionally, the use of this compound in lab experiments may not necessarily translate to its therapeutic efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of N-(2-chlorophenyl)-4-propyl-1-piperazinecarboxamide. One direction is to investigate its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential applications in pain management. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and to optimize its therapeutic potential.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-4-propyl-1-piperazinecarboxamide involves the reaction of 2-chlorophenylpiperazine with propionyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with hydroxylamine hydrochloride to yield this compound. The overall reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-4-propyl-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and pain management. In psychiatry, this compound has been found to exhibit antipsychotic and anxiolytic effects in animal models. In neurology, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pain management, this compound has been found to exhibit analgesic effects and may have potential applications in the treatment of chronic pain.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-4-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-2-7-17-8-10-18(11-9-17)14(19)16-13-6-4-3-5-12(13)15/h3-6H,2,7-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXSUOISQKRAJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N'-[1-(4-nitrophenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5405771.png)
![3-(2-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5405778.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(5-isobutyl-1H-pyrazol-3-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5405783.png)
![N-(2-(2-furyl)-1-{[(3-methoxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5405789.png)
![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B5405795.png)
![1-(3-fluorobenzyl)-4-{[5-(tetrahydro-2H-pyran-2-yl)-2-thienyl]methyl}piperazine](/img/structure/B5405800.png)
![N-(2-ethoxyphenyl)-2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5405801.png)
![3-(2,4-dimethoxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5405814.png)
![N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}valine](/img/structure/B5405828.png)

![N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinyl)ethyl]alaninamide](/img/structure/B5405842.png)
![ethyl 6-[2-(3,4-dichlorophenyl)vinyl]-2-pyridinecarboxylate](/img/structure/B5405847.png)
![2-[(2,6-dichlorobenzyl)thio]-6-ethoxy-1,3-benzothiazole](/img/structure/B5405852.png)
![N-(2-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5405861.png)
